molecular formula C9H19NO2 B145655 (R)-tert-Butyl sec-butylcarbamate CAS No. 129991-09-9

(R)-tert-Butyl sec-butylcarbamate

Cat. No.: B145655
CAS No.: 129991-09-9
M. Wt: 173.25 g/mol
InChI Key: JOLOYYRHPUVBJM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl sec-butylcarbamate (CAS 134953-64-3) is a chiral, Boc-protected amine building block essential in synthetic organic and medicinal chemistry. The compound features a sec-butyl group in the (R)-enantiomeric form, providing a stereocenter for asymmetric synthesis, while the tert-butyloxycarbonyl (Boc) group serves as a robust yet selectively removable protecting group for amines . This protection is crucial for directing regioselectivity and preventing side reactions in multi-step syntheses, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs) and natural products. The Boc group is stable towards a wide range of conditions, including nucleophiles and bases, but can be cleanly removed under mild acidic conditions without affecting other sensitive functional groups, enabling orthogonal protection strategies . Its primary research value lies in the synthesis of chiral intermediates, where it is used to introduce the sec-butyl moiety—a component found in various biologically active compounds . With a molecular formula of C9H19NO2 and a molecular weight of 173.25 g/mol , this carbamate is a valuable reagent for researchers developing new synthetic methodologies, particularly in peptide mimicry and pharmaceutical research where high enantiomeric purity is required. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129991-09-9

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl N-[(2R)-butan-2-yl]carbamate

InChI

InChI=1S/C9H19NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11)/t7-/m1/s1

InChI Key

JOLOYYRHPUVBJM-SSDOTTSWSA-N

SMILES

CCC(C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)NC(=O)OC(C)(C)C

Synonyms

Carbamic acid, (1-methylpropyl)-, 1,1-dimethylethyl ester, (R)- (9CI)

Origin of Product

United States

Mechanistic Investigations of Reactions Involving R Tert Butyl Sec Butylcarbamate

Unraveling Boc-Deprotection Mechanisms

The removal of the Boc protecting group is typically achieved using strong acids like trifluoroacetic acid (TFA). commonorganicchemistry.comjk-sci.com The mechanism involves a cascade of chemical events initiated by protonation.

Protonation Sites and Subsequent Decarboxylation Pathways

The initial and critical step in the acid-catalyzed deprotection of a tert-butyl carbamate (B1207046) is protonation. commonorganicchemistry.com While protonation can theoretically occur at the carbonyl oxygen or the nitrogen atom, studies indicate that for simple tert-butyl carbamates, the carbonyl oxygen is the preferred site of protonation in the gas phase. nih.gov However, in a methanol (B129727) solution, protonation at the carbamate nitrogen atom can become more favorable. nih.gov

Following protonation of the carbonyl oxygen, the molecule is primed for the subsequent steps. The protonated species undergoes fragmentation, leading to the loss of a stabilized tertiary carbocation, the tert-butyl cation. total-synthesis.com This fragmentation results in the formation of an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine. total-synthesis.comcommonorganicchemistry.com In the acidic reaction medium, the newly formed amine is protonated, typically forming a salt with the conjugate base of the acid used for deprotection (e.g., a trifluoroacetate (B77799) salt when TFA is used). commonorganicchemistry.com

Protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.comstackexchange.com

Elimination of the tert-butyl group as a stable tert-butyl cation, forming a carbamic acid. commonorganicchemistry.com

Spontaneous decarboxylation of the carbamic acid to produce the free amine and carbon dioxide. commonorganicchemistry.com

Protonation of the liberated amine by the acidic medium. commonorganicchemistry.com

Role of tert-Butyl Cation Formation and Trapping

A key intermediate in the Boc-deprotection mechanism is the tert-butyl cation. total-synthesis.com The fate of this carbocation can vary depending on the reaction conditions. It can be deprotonated by a weak base, such as the trifluoroacetate anion, to form isobutylene (B52900) gas. stackexchange.com Alternatively, the tert-butyl cation can be "trapped" by a nucleophilic species present in the reaction mixture. commonorganicchemistry.com Scavengers, such as triethylsilane or thiol-based reagents, are sometimes intentionally added to the reaction to capture the tert-butyl cation and prevent potential side reactions where it might alkylate other nucleophilic functional groups within the substrate. researchgate.net In the absence of effective trapping agents, the tert-butyl cation can also lead to the formation of isobutylene oligomers. commonorganicchemistry.com

Reactant/IntermediateProduct(s)Conditions/Notes
(R)-tert-Butyl sec-butylcarbamatesec-Butylamine, CO2, tert-Butyl cationAcid-catalyzed deprotection (e.g., TFA)
tert-Butyl cationIsobutyleneDeprotonation
tert-Butyl cationTrapped tert-butyl speciesReaction with a scavenger (e.g., triethylsilane)
tert-Butyl cationIsobutylene oligomersPolymerization

Stereochemical Integrity and Control in Transformations

The stereochemical outcome of reactions involving chiral molecules is of paramount importance. For this compound, understanding the factors that influence the stereochemistry at the chiral center is crucial.

Unimolecular Nucleophilic Substitution (SN1) Characteristics and Implications

The deprotection of tert-butyl carbamates exhibits characteristics of a unimolecular nucleophilic substitution (SN1) reaction. fiveable.memasterorganicchemistry.com The rate-determining step is the formation of the carbocation, which is dependent only on the concentration of the substrate. fiveable.memasterorganicchemistry.com A key feature of SN1 reactions is the formation of a planar carbocation intermediate. fiveable.me When the leaving group is attached to a chiral center, as in this compound, the resulting carbocation is achiral. The subsequent attack by a nucleophile can occur from either face of the planar carbocation, which can lead to a mixture of stereoisomers (racemization). fiveable.memasterorganicchemistry.com

However, the degree of racemization can be influenced by the solvent and other reaction conditions. Polar protic solvents, which are often used in these deprotections, can stabilize the carbocation intermediate. libretexts.orglibretexts.org While complete racemization is a theoretical outcome, in practice, a slight preference for inversion of configuration is often observed due to the formation of an intimate ion pair where the leaving group can partially shield one face of the carbocation. Despite this, the potential for loss of stereochemical integrity is a significant consideration in reactions proceeding through an SN1 mechanism. Some deprotection methods, such as those using aqueous phosphoric acid, have been shown to preserve the stereochemical integrity of the substrates. nih.gov

Intramolecular Cyclization and Rearrangement Processes

While less common during standard deprotection, the carbamate functionality can participate in intramolecular reactions under specific conditions. For instance, lithiated chiral oxazolidine (B1195125) carbamates can undergo a 1,2-carbamoyl rearrangement, proceeding with a high degree of diastereoselectivity to form α-hydroxy amides. nih.gov This type of rearrangement highlights the potential for the carbamate group to influence the stereochemical course of a reaction through directed metalation and subsequent intramolecular migration.

Gas-Phase Fragmentation Pathways of tert-Butyl Carbamates

Tandem mass spectrometry provides a powerful tool for investigating the intrinsic fragmentation pathways of ions in the gas phase, offering insights into their structure and reactivity. For tert-butylcarbamates, gas-phase fragmentation is a prominent dissociation pathway. nih.gov The process typically involves the coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a combined neutral loss of 100 Da. nih.gov

Computational studies on simple tert-butylcarbamates have shown that protonation in the gas phase preferentially occurs at the carbonyl oxygen. nih.gov This initial protonation event weakens the C-O bond of the tert-butyl group, facilitating its departure as isobutylene and the subsequent loss of carbon dioxide. The nature of other functional groups present in the molecule can influence the fragmentation, but the loss of the Boc group is often a major dissociation pathway. nih.gov

Ion TypeFragmentation ProductsKey Observation
Protonated tert-butylcarbamate[M+H - 100]+Loss of isobutylene and carbon dioxide
Cationized tert-butylcarbamateVaries with cationFragmentation influenced by coordinating cation

Applications of R Tert Butyl Sec Butylcarbamate As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Natural Products

There is a lack of specific literature detailing the use of (R)-tert-Butyl sec-butylcarbamate as a direct precursor in the synthesis of biologically active natural products. While chiral secondary amines are utilized in asymmetric total synthesis, the specific contribution of this particular carbamate (B1207046) is not prominently featured in available studies. mdpi.com

Strategic Utilization in Asymmetric Total Synthesis of Complex Molecules

Asymmetric total synthesis frequently relies on the use of chiral auxiliaries and building blocks to control stereochemistry. wikipedia.orgdu.ac.in While (R)-sec-butylamine itself can be used to prepare chiral ligands or as a model compound to study stereochemistry, its application as a Boc-protected building block in the total synthesis of complex molecules is not a widely reported strategy. sigmaaldrich.com

Functional Role as a Removable Chiral Amine Protecting Group

The tert-butoxycarbonyl (Boc) group is a well-established removable protecting group for amines. sigmaaldrich.comukessays.com It is cleaved under acidic conditions, often using trifluoroacetic acid. ukessays.com In principle, the Boc group in This compound would function as a standard removable protecting group for the chiral (R)-sec-butylamino moiety. This allows for the introduction of the chiral fragment, which can then be deprotected at a later stage of the synthesis. However, specific and detailed research findings on the strategic use of this particular compound as a removable chiral amine protecting group in complex syntheses are not extensively covered in the available literature.

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